molecular formula C13H19NO3 B10821063 (R)-Viloxazine CAS No. 52730-45-7

(R)-Viloxazine

Cat. No.: B10821063
CAS No.: 52730-45-7
M. Wt: 237.29 g/mol
InChI Key: YWPHCCPCQOJSGZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Viloxazine is a selective norepinephrine reuptake inhibitor that has been used primarily in the treatment of attention deficit hyperactivity disorder and depression. It is known for its unique pharmacological profile, which includes modulation of norepinephrine and serotonin pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Viloxazine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-Viloxazine follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced separation techniques ensures the production of the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

®-Viloxazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

®-Viloxazine exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This leads to enhanced noradrenergic transmission, which is associated with improved attention and mood regulation. Additionally, ®-Viloxazine modulates serotonin pathways, contributing to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Viloxazine is unique due to its dual action on norepinephrine and serotonin pathways, which distinguishes it from other norepinephrine reuptake inhibitors that primarily target norepinephrine alone. This dual action contributes to its efficacy in treating both attention deficit hyperactivity disorder and depression .

Properties

CAS No.

52730-45-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/t11-/m1/s1

InChI Key

YWPHCCPCQOJSGZ-LLVKDONJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@H]2CNCCO2

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.